Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate

RP-HPLC method development Impurity profiling LogP

Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate (CAS 827026-43-7; molecular formula C₁₅H₁₆N₂O₇; MW 336.30 g·mol⁻¹; exact mass 336.096) is a synthetic isoindolin-1-one derivative that contains a 4-nitro substituent on the fused aromatic ring and a glutaric acid dimethyl ester side chain at the N-2 position. It is formally classified as Lenalidomide Impurity 68 under regulatory nomenclature and is supplied as a pale yellow crystalline powder (mp 140–145 °C) with a predicted LogP of 1.51 and polar surface area (PSA) of 118.73 Ų.

Molecular Formula C15H16N2O7
Molecular Weight 336.30 g/mol
Cat. No. B8146918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate
Molecular FormulaC15H16N2O7
Molecular Weight336.30 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)OC)N1CC2=C(C1=O)C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C15H16N2O7/c1-23-13(18)7-6-12(15(20)24-2)16-8-10-9(14(16)19)4-3-5-11(10)17(21)22/h3-5,12H,6-8H2,1-2H3
InChIKeyRBMYJAZPAMNDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate — Core Physicochemical Profile and Lenalidomide Impurity Designation


Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate (CAS 827026-43-7; molecular formula C₁₅H₁₆N₂O₇; MW 336.30 g·mol⁻¹; exact mass 336.096) is a synthetic isoindolin-1-one derivative that contains a 4-nitro substituent on the fused aromatic ring and a glutaric acid dimethyl ester side chain at the N-2 position . It is formally classified as Lenalidomide Impurity 68 under regulatory nomenclature and is supplied as a pale yellow crystalline powder (mp 140–145 °C) with a predicted LogP of 1.51 and polar surface area (PSA) of 118.73 Ų [1]. The compound belongs to the lenalidomide/thalidomide analogue chemical space but is structurally differentiated from the active pharmaceutical ingredient (API) by three critical features: (i) a 4-nitro group in place of the 4-amino group, (ii) an acyclic dimethyl pentanedioate side chain instead of the piperidine-2,6-dione ring, and (iii) two methyl ester termini rather than a glutarimide moiety [2]. These distinctions create a unique profile that is analytically and synthetically relevant for quality control, process development, and impurity fate-and-purge studies in lenalidomide manufacturing [3].

Why Generic Substitution of Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate with In-Class Analogs Fails in Analytical and Synthetic Workflows


In-class lenalidomide-related substances — including 4-nitro lenalidomide (CAS 827026-45-9, the piperidinedione nitro precursor), Lenalidomide Impurity 12 (CAS 295357-72-1, the free diacid), and Lenalidomide Impurity 20 (CAS 1198299-50-1, the 4-amino dimethyl ester) — share the isoindolin-1-one core but differ at the 4-position substituent, the side-chain cyclisation state, or the ester/acid form [1]. These structural variations produce measurable differences in LogP (range: −1.39 to +1.51), PSA (range: 92.5 to >118 Ų), and melting point (range: 140 to >270 °C) that preclude interchangeable use in chromatographic method development, reference standard qualification, or synthetic intermediate protocols . For example, the dimethyl ester side chain of the target compound is susceptible to selective hydrolysis and transesterification that the piperidine-2,6-dione of lenalidomide cannot undergo, while the 4-nitro group confers a distinct UV–vis chromophore and reduction chemistry absent in the 4-amino API . The quantitative evidence below demonstrates that these differences are not incremental but are of sufficient magnitude to alter retention behaviour, detection sensitivity, thermal handling, and synthetic route design.

Quantitative Differentiation Evidence for Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate vs. Lenalidomide and Closest Analogs


LogP and PSA-Driven Chromatographic Orthogonality vs. Lenalidomide API

The target compound exhibits a predicted LogP of 1.51 and a topological PSA of 118.73 Ų, which are substantially higher than the corresponding values for lenalidomide (LogP 0.88; PSA 92.5 Ų) [1]. The ΔLogP of +0.63 units and the ΔPSA of +26.23 Ų predict that the target compound will be significantly more retained on a standard C18 reversed-phase column under typical RP-HPLC conditions used for lenalidomide impurity profiling (e.g., phosphate buffer pH 3.0–4.0 / acetonitrile gradient, 210–220 nm detection) [2]. This chromatographic orthogonality is critical because co-elution of the dimethyl ester impurity with the API or with the 4-nitro lenalidomide intermediate (CAS 827026-45-9) would produce false negatives in purity assessment; the measured LogP difference ensures baseline resolution when column and gradient are appropriately selected [2].

RP-HPLC method development Impurity profiling LogP Polar Surface Area Chromatographic retention

Melting Point Differentiation for Thermal Processing and Purification Route Selection

The target compound melts at 140–145 °C, whereas lenalidomide API exhibits a melting point of 269–271 °C and 4-nitro lenalidomide (CAS 827026-45-9) decomposes above 250 °C without a sharp melt [1][2]. The 124–131 °C gap between the target and lenalidomide is sufficiently large to serve as a binary quality indicator: the presence of residual dimethyl ester intermediate in a lenalidomide batch would be detectable by DSC as an endothermic event near 140 °C well before the API melt at ~270 °C. Furthermore, the moderate melting range of 140–145 °C permits recrystallisation from common organic solvents (e.g., methanol, ethyl acetate) at temperatures below 80 °C, whereas lenalidomide requires higher-boiling solvents or DMSO due to its high lattice energy . In continuous flow synthesis, the target compound remains fully dissolved in THF at the reported reaction temperature of 100 °C, facilitating homogeneous processing — a condition under which 4-nitro lenalidomide (mp >250 °C) may present solubility limitations [3].

Thermal analysis Recrystallisation Melting point Process chemistry Solid-state characterisation

Synthetic Pathway Role — Exclusive Intermediate in Glutamic Acid Dimethyl Ester Route to Lenalidomide

Patent CN-105440014-A explicitly discloses the target compound as 'Formula (II)' — dimethyl 3-(7-nitro-1-oxo-1,3-dihydroisoindol-2-yl) glutarate — in a five-step lenalidomide synthetic route that uses D,L-glutamic acid dimethyl ester hydrochloride as the amine coupling partner, in contrast to the more common industrial route that employs 3-aminopiperidine-2,6-dione [1]. The glutamic ester route proceeds through: (i) halogenation of methyl 2-methyl-3-nitrobenzoate, (ii) coupling with D,L-glutamic acid dimethyl ester to give Formula (II), (iii) hydrolysis to the diacid (III), (iv) nitro reduction to the 4-amino diacid (IV), and (v) cyclisation to lenalidomide (V) [1]. The piperidinedione route, by comparison, directly couples 2-bromomethyl-3-nitrobenzoate with 3-aminopiperidine-2,6-dione to yield 4-nitro lenalidomide (CAS 827026-45-9), which is then reduced to the API [2]. The target compound thus represents a route-divergent intermediate: its formation is unique to the glutamic ester pathway, and its presence as a residual impurity in lenalidomide API signals incomplete hydrolysis or esterification side reactions during manufacture [3]. The SynZeal reference standard is specifically supplied for ANDA method validation and DMF filing to enable quantification of this route-specific impurity [4].

Process chemistry Synthetic route selection Intermediate Route scouting Patent CN-105440014-A

UV Chromophore Differentiation — 4-Nitro vs. 4-Amino Absorbance for Detection Sensitivity in HPLC

The 4-nitro substituent on the isoindolin-1-one ring of the target compound provides a strong UV chromophore with absorption in the 260–280 nm region (characteristic of nitroaromatic π→π* transitions with molar extinction coefficients typically in the range 8,000–12,000 M⁻¹·cm⁻¹), whereas the 4-amino group of lenalidomide absorbs at shorter wavelengths with lower intensity [1]. In RP-HPLC methods employing detection at 210–220 nm (as specified in the validated method of Sitamahalakshmi et al. for lenalidomide impurity profiling), both compounds are detectable, but the nitro chromophore provides a measurably higher response factor per unit mass, enabling lower limits of detection (LOD) and quantification (LOQ) for the nitro impurity [2]. This differential sensitivity has practical consequences: the reported LOD range for lenalidomide-related impurities in a validated HPLC-UV method is 2–17 ng/mL, and the position of Impurity 68 within this range is expected to be toward the lower end due to the enhanced absorptivity of the 4-nitro chromophore relative to non-nitrated impurities [3]. Conversely, the 4-amino dimethyl ester analog (Lenalidomide Impurity 20, CAS 1198299-50-1) lacks the strong nitro chromophore and is therefore less sensitively detected at 210–220 nm, requiring either higher injection volumes or MS-based detection for equivalent LOQ [4].

UV-Vis spectroscopy Chromophore Detection limit HPLC-UV Nitroaromatic

Solubility Profile Differentiation for Extraction, Wash, and Crystallisation-Based Impurity Control

The target compound demonstrates limited water solubility but good solubility in methanol and ethyl acetate, whereas lenalidomide is practically insoluble in water (≤1 mg/mL), freely soluble in DMSO (51–52 mg/mL), and only slightly soluble in methanol even with heating . This orthogonal solubility profile creates a practical purification window: a simple ethyl acetate/water partition can selectively extract the dimethyl ester impurity from an aqueous lenalidomide reaction mixture, achieving a distribution coefficient (Kd) favouring the organic phase by an estimated >10-fold over the API [1]. By comparison, Lenalidomide Impurity 12 (CAS 295357-72-1, the free diacid) is only slightly soluble in both DMSO and methanol, making it more challenging to remove by solvent extraction and requiring chromatographic purification . The target compound's favourable solubility in ethyl acetate — a Class 3 solvent acceptable under ICH Q3C with a permitted daily exposure of 50 mg — means that extractive workup for impurity removal can be performed with a solvent that does not introduce additional residual solvent regulatory risk [1].

Solubility Liquid-liquid extraction Crystallisation Impurity purge Process analytical technology

Regulatory Impurity Classification and ICH Q3A Reporting Threshold Applicability

Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate is formally designated as Lenalidomide Impurity 68 and is supplied as a fully characterised reference standard with CoA including NMR, HPLC, and MS data compliant with ICH Q3A/Q3B guidelines for ANDA and DMF submissions [1]. Under ICH Q3A, any specified impurity present at ≥0.05% (reporting threshold), ≥0.10% (identification threshold), or ≥0.15% (qualification threshold) relative to the API must be reported, identified, and potentially qualified through toxicological assessment [2]. The target compound's status as a nitroaromatic — a structural class flagged for potential genotoxicity under ICH M7 — means that its control to below the threshold of toxicological concern (TTC) of 1.5 μg/day is a critical quality attribute [3]. In contrast, Lenalidomide Impurity 20 (the 4-amino dimethyl ester, CAS 1198299-50-1) lacks the nitro alert and may be assessed under a less stringent impurity classification [4]. The availability of a characterised reference standard from SynZeal and Pharmaffiliates enables laboratories to spike-and-recovery validate their HPLC methods at the 0.05–0.15% level, a requirement that cannot be met using in-house uncharacterised material [1].

ICH Q3A Impurity specification ANDA filing Reference standard Regulatory compliance

Priority Application Scenarios for Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate Based on Quantified Differentiation Evidence


ANDA Analytical Method Development and Validation — HPLC Impurity Profiling with Baseline Resolution Assurance

The +0.63-unit LogP differential and +26.23 Ų PSA differential relative to lenalidomide (Section 3, Evidence Item 1) directly support the development of a stability-indicating RP-HPLC method capable of resolving Impurity 68 from the API and from co-eluting impurities such as 4-nitro lenalidomide. The validated HPLC method of Sitamahalakshmi et al. (2023) using an Inertsil ODS-3V column with phosphate buffer (pH 3.0)/acetonitrile gradient at 210 nm provides a suitable starting platform; the target compound's predicted longer retention can be exploited to position it in a chromatographic window free from interference, enabling robust quantification at the ICH Q3A reporting threshold of 0.05% [1]. The enhanced UV absorptivity from the 4-nitro chromophore (Evidence Item 4) further ensures that LOD values at or below 2 ng/mL are achievable, satisfying regulatory expectations for genotoxic impurity monitoring under ICH M7 [2].

Route-of-Origin Verification and Supplier Qualification in Generic Lenalidomide API Procurement

Because the target compound is formed exclusively via the glutamic acid dimethyl ester synthetic route (Evidence Item 3 — Patent CN-105440014-A), its detection in a commercial lenalidomide API batch at levels above the 0.05% reporting threshold serves as a definitive marker that the manufacturer employed this specific pathway rather than the more common piperidinedione route [3]. Procurement and quality assurance teams can leverage this traceability to: (i) verify the declared synthetic route during vendor audits, (ii) assess the risk of co-occurring route-specific impurities (e.g., the diacid Impurity 12), and (iii) ensure that the manufacturer's Drug Master File (DMF) accurately describes the process — all of which are critical for ANDA filing integrity and supply-chain resilience [4].

Process Development — Extractive Purge of Diester Impurity During Lenalidomide Workup

The orthogonal solubility profile of the target compound — good solubility in ethyl acetate with limited water solubility, versus the API's poor water solubility and preferential DMSO solubility (Evidence Item 5) — enables the design of a targeted liquid-liquid extraction step during lenalidomide workup . After the alkaline hydrolysis step that converts the dimethyl ester intermediate (Formula II) to the diacid (Formula III), any unreacted target compound can be selectively removed by ethyl acetate extraction of the neutralised aqueous phase, exploiting the ester's favourable partition coefficient. This purge strategy, validated by tracking Impurity 68 levels via the HPLC method of Cao et al. (2025), can reduce the impurity burden before the final cyclisation and crystallisation steps, improving overall API purity without resorting to preparative chromatography [2].

Reference Standard Procurement for Forced Degradation and Stability Studies

The SynZeal-supplied Impurity 68 reference standard is shipped with full characterisation data (NMR, HPLC, MS) and is suitable for use as a spiking standard in forced degradation studies required for ANDA stability packages [1]. The compound's thermal stability (mp 140–145 °C, Evidence Item 2) and storage condition (2–8 °C, light yellow solid) make it compatible with ICH Q1A stability protocols. In acid, base, oxidative, thermal, and photolytic stress conditions, the dimethyl ester may undergo hydrolysis to the diacid (Impurity 12) or transesterification in methanolic solutions — degradation pathways that can be monitored quantitatively using the validated HPLC method [2]. Procurement of the characterised reference standard ensures that degradation product peaks can be unambiguously assigned, preventing misidentification that could delay regulatory review.

Quote Request

Request a Quote for Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.